5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine
Overview
Description
5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in drug discovery and development due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
Similar compounds have been reported to show significant inhibitory activity , suggesting that this compound might also interact with similar targets.
Mode of Action
It is known that the compound can be selectively elaborated along multiple growth vectors . This suggests that the compound might interact with its targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
The compound’s ability to be selectively elaborated along multiple growth vectors suggests that it might affect multiple pathways .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound might have similar effects.
Action Environment
It is known that the compound’s synthesis can be influenced by the introduction of certain solvents , suggesting that environmental factors might play a role in its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves the formation of the pyrazolo[3,4-c]pyridine core followed by the introduction of the methoxy group at the 5-position. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with a suitable methoxy-substituted reagent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine include other pyrazolopyridines, such as:
- 5-Halo-1H-pyrazolo[3,4-c]pyridine
- 5-Phenyl-1H-pyrazolo[3,4-c]pyridine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of the methoxy group at the 5-position can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H3,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAYMFNOAVGEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252563 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140316-55-6 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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